Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate
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Overview
Description
Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the use of ®-carvone as a chiral pool starting material. The synthesis includes key steps such as 1,4-Michael conjugate addition, regio- and stereoselective aldol condensation, and Wittig olefination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- ®-(6-Methoxy-4-quinolinyl)[(1S,2S,4S,5R)-5-vinylbicyclo[2.2.2]oct-2-yl]methanol sulfate hydrate
Uniqueness
Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo stereoselective reactions and interact with biological molecules makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m0/s1 |
InChI Key |
QFTXURHPRNEMEC-CIUDSAMLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H](C[C@@H]1C)N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)N |
Origin of Product |
United States |
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